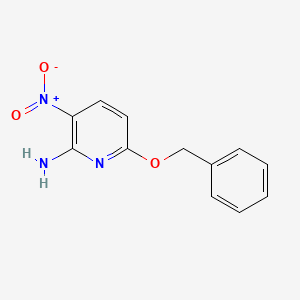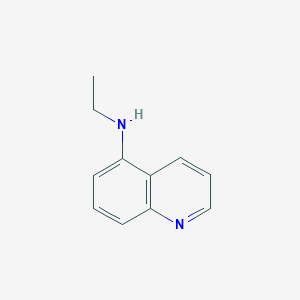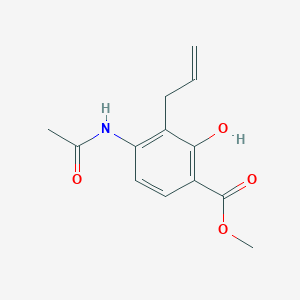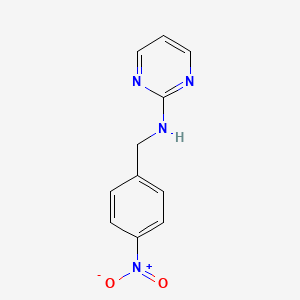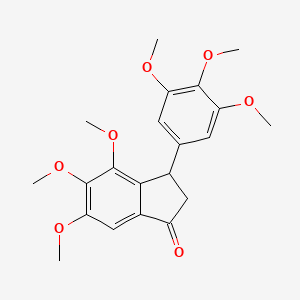
4,5,6-TRIMETHOXY-3-(3,4,5-TRIMETHOXYPHENYL)-1-INDANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone is a synthetic organic compound characterized by its indanone core structure substituted with multiple methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 4,5,6-trimethoxyindanone.
Condensation Reaction: The key step involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 4,5,6-trimethoxyindanone in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the indanone core structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4,5,6-Trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indanone to its corresponding alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4,5,6-Trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions.
作用機序
The mechanism of action of 4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Materials Science: In electronic applications, the compound’s electronic properties, such as charge transport and light emission, are crucial for its function in devices.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
4,5,6-Trimethoxyindanone: Another precursor used in the synthesis.
Other Methoxy-Substituted Indanones: Compounds with similar core structures but different substitution patterns.
Uniqueness
4,5,6-Trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C21H24O7 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C21H24O7/c1-23-15-7-11(8-16(24-2)19(15)26-4)12-9-14(22)13-10-17(25-3)20(27-5)21(28-6)18(12)13/h7-8,10,12H,9H2,1-6H3 |
InChIキー |
FITMXVOQPCVNMN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=CC(=C(C(=C23)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


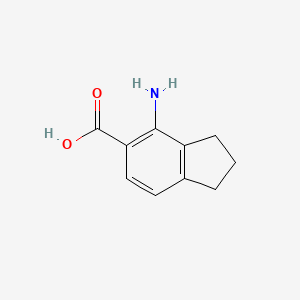
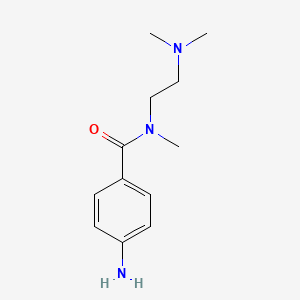
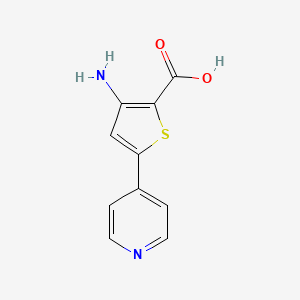
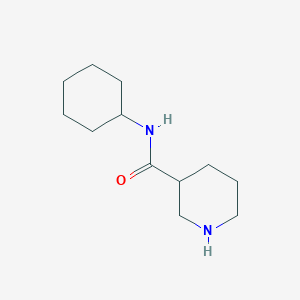
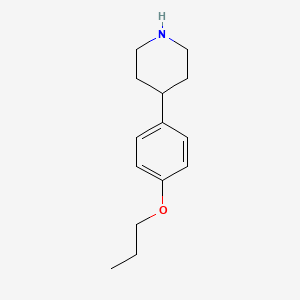
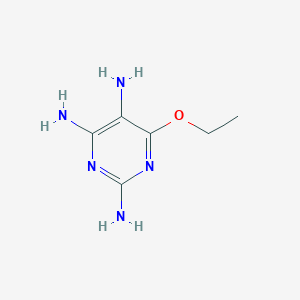
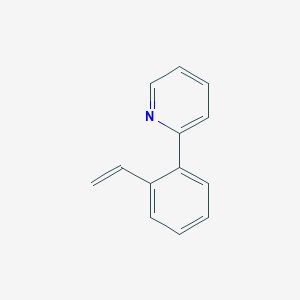
![4-chloro-N-[(ethylcarbamoyl)amino]benzamide](/img/structure/B8723516.png)
![10-Bromo-3-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8723520.png)
![7-Chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylic acid](/img/structure/B8723537.png)
